BenchChemオンラインストアへようこそ!

1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone

Kinase inhibitor design Scaffold hopping CSCPK inhibition

Secure this indolin-1-yl ethanone derivative for focused kinase inhibitor profiling. Its 4-methylsulfonylphenylamino substituent is a critical pharmacophoric differentiator from 4-fluoro or 4-methyl analogs, enabling distinct CLK1/DYRK selectivity. This scaffold-hopping tool circumvents indolin-2-one patent space while retaining the validated thiazole kinase recognition element. Ideal for peripheral oncology programs requiring a CNS-sparing physicochemical profile (high TPSA ~101 Ų). Order from a reliable synthesis partner.

Molecular Formula C20H19N3O3S2
Molecular Weight 413.51
CAS No. 1105227-61-9
Cat. No. B2723952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone
CAS1105227-61-9
Molecular FormulaC20H19N3O3S2
Molecular Weight413.51
Structural Identifiers
SMILESCS(=O)(=O)C1=CC=C(C=C1)NC2=NC(=CS2)CC(=O)N3CCC4=CC=CC=C43
InChIInChI=1S/C20H19N3O3S2/c1-28(25,26)17-8-6-15(7-9-17)21-20-22-16(13-27-20)12-19(24)23-11-10-14-4-2-3-5-18(14)23/h2-9,13H,10-12H2,1H3,(H,21,22)
InChIKeyIXVVVFLXWHIXJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone (CAS 1105227-61-9): Core Structural Identity and Procurement-Relevant Background


1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone (CAS 1105227-61-9) is a synthetic small molecule featuring a 2,4-disubstituted 1,3-thiazole core linked via an ethanone bridge to an indoline moiety and an N-(4-methylsulfonylphenyl)amino group . Its molecular formula is C20H19N3O3S2 (MW 413.5 g/mol) [1]. The compound belongs to a broader class of indoline-thiazole hybrid pharmacophores that have been patented as inhibitors of cancer stem cell pathway kinases (CSCPK) and related CMGC kinases, including CLK1 and DYRK family members [2]. Unlike the more extensively characterized indolin-2-one based analogs described in the CSCPK patent literature, this compound bears an indolin-1-yl ethanone scaffold, structurally positioning it for a distinct kinase selectivity fingerprint [2].

Why 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone Cannot Be Replaced by Generic Indoline-Thiazole Analogs


Superficial structural similarity among indoline-thiazole compounds masks critical pharmacophoric differences that directly govern kinase target engagement and selectivity. The 4-methylsulfonylphenylamino substituent of the target compound confers a strongly electron-withdrawing and hydrogen-bond-accepting moiety (SO2) absent in closely related analogs bearing 4-fluoro, 4-chloro, 4-methyl, or 2,5-dimethoxy phenyl groups . In the 2,4-substituted 1,3-thiazole scaffold class, the nature of the 2-amino substituent is a primary determinant of CLK1 versus DYRK1A selectivity [1]. Non-methylsulfonyl analogs lack the sulfone-mediated interactions with the kinase hinge and/or the αC-helix phosphate-binding pocket that differentiate inhibitor potency profiles within the CMGC kinase family [2]. Generic interchange therefore risks loss of the intended kinase inhibition fingerprint and invalidates pharmacological conclusions drawn from structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone Versus Closest Analogs


Structural Scaffold Differentiation: Indolin-1-yl Ethanone vs. Indolin-2-one Core in Patent CSCPK Inhibitor Class

The target compound possesses a 1-(indolin-1-yl)ethanone core (tertiary amide with carbonyl bridge), whereas the dominant patent class of thiazole-indoline CSCPK inhibitors (e.g., amcasertib / BBI-503) features an indolin-2-one core (lactam) [1]. This constitutional isomerism results in different hydrogen-bond donor/acceptor geometry at the hinge-binding region. In the patent class, the indolin-2-one NH serves as a hinge donor; in the target compound, the carbonyl oxygen of the tertiary amide occupies a different vector, predicted to shift kinase selectivity away from the CSCPK signature profile (nanomolar inhibition of multiple CMGC kinases) toward narrower selectivity driven by the 4-methylsulfonylphenylamino-thiazole recognition element [2]. Quantitative selectivity data for the target compound are not reported in public literature; this differentiation is supported by comparative molecular topology analysis of the patent exemplified compounds versus the target scaffold [1].

Kinase inhibitor design Scaffold hopping CSCPK inhibition

Pharmacophoric Differentiation: 4-Methylsulfonylphenyl Substituent vs. Non-Sulfonyl Phenyl Analogs for Kinase Target Engagement

The 4-methylsulfonylphenyl substituent (SO2CH3) is a strong electron-withdrawing group (Hammett σp ≈ 0.70) that acts as a hydrogen-bond acceptor and provides substantial dipolar character compared to the 4-fluorophenyl (σp ≈ 0.06) or 4-methylphenyl (σp ≈ -0.17) substituents found in the closest commercially listed analogs (CAS 1105231-95-5 and analogs) . In thiazole-methylsulfonyl derivative series studied for carbonic anhydrase inhibition, the methylsulfonyl group contributed approximately 2- to 5-fold improvement in IC50 values compared to non-methylsulfonyl analogs (e.g., IC50 range 39–198 µM for methylsulfonyl-containing analogs vs. >200 µM for non-sulfonyl comparators against hCA I) [1]. While this carbonic anhydrase dataset is not directly transferable to kinase targets, it quantitatively demonstrates the binding affinity enhancement conferred by the methylsulfonyl pharmacophore in heterocyclic systems [1]. Direct kinase IC50 comparisons for the target compound versus its 4-fluoro analog are not currently available in the public domain.

Kinase hinge binding Sulfone pharmacophore Structure-activity relationship (SAR)

Kinase Target Class Engagement: CMGC Kinase Profile Potential vs. Generic Indoline-Thiazole Compounds

The 2,4-disubstituted 1,3-thiazole scaffold of the target compound has been validated as a privileged chemotype for CLK1 and DYRK kinase inhibition through fragment-linking virtual screening campaigns [1]. Compounds bearing this scaffold demonstrated preferred binding activity for CLK1 and DYRK2 over other splicing kinases in computational and initial biochemical assessments [1]. The target compound combines this validated 2,4-thiazole scaffold with the methylsulfonyl pharmacophore that is empirically associated with enhanced kinase hinge binding [2]. In contrast, the closest commercially listed analogs (e.g., 4-fluorophenyl and 2,5-dimethoxyphenyl derivatives, CAS 1105231-95-5 and CAS 1170263-37-2) lack the sulfone recognition element and remain uncharacterized for any kinase target in public databases. While direct IC50 data for the target compound are not publicly reported, the scaffold-pharmacophore combination rationally positions it as the analog of choice for CLK/DYRK-focused screening cascades. The benchmark CLK1 inhibitor TG003 (benzothiazole class) exhibits IC50 values of 20 nM for CLK1 and 15 nM for CLK4 ; the 2,4-thiazole scaffold class is structurally distinct but mechanistically related, providing an orthogonal chemotype for resistance profiling [1].

CMGC kinase inhibition CLK1 DYRK family

Physicochemical Differentiation: Molecular Weight and Lipophilicity Profile vs. Closest Structural Analogs

The target compound (MW 413.5 g/mol, formula C20H19N3O3S2) carries the highest molecular weight and polar surface area among the directly comparable indoline-thiazole analogs due to the methylsulfonyl group (two sulfone oxygens contributing approximately 34 Ų additional PSA) . The 4-fluorophenyl analog (CAS 1105231-95-5) has MW 353.4 g/mol (lacks SO2), the 2,5-dimethoxyphenyl analog (CAS 1170263-37-2) has MW 395.5 g/mol (lacks SO2), and the 4-methylphenyl analog has MW approximately 349 g/mol (lacks SO2) . The increased polarity (predicted TPSA for target compound ≈ 101 Ų vs. ≈ 67 Ų for the 4-fluorophenyl analog) [1] is expected to reduce passive membrane permeability (lower Papp in Caco-2 or MDCK assays) while potentially improving aqueous solubility. This physicochemical differentiation is quantitatively predictable and directly impacts lead optimization decisions: the target compound may be preferred for targets requiring restricted CNS penetration (due to higher TPSA) or for programs specifically requiring sulfone-mediated pharmacokinetic modulation [1].

Physicochemical property ADME Lead-likeness

Optimal Research and Procurement Application Scenarios for 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone


CMGC Kinase Inhibitor Screening Library Design (CLK1/DYRK Focus)

Incorporation of the target compound into focused kinase inhibitor libraries enables exploration of 2,4-disubstituted 1,3-thiazole scaffold space for CLK1 and DYRK family inhibition, a chemotype validated through fragment-linking virtual screening campaigns [1]. The 4-methylsulfonylphenyl group provides a hydrogen-bond acceptor-rich pharmacophore absent from simpler 4-fluoro or 4-methyl analogs, increasing the probability of identifying potent hinge-binding interactions as demonstrated in structurally related thiazole-methylsulfonyl enzyme inhibition studies [2]. Use in combination with the benchmark CLK1 inhibitor TG003 (IC50 = 20 nM for CLK1) as a reference control allows direct assessment of scaffold novelty and resistance profile differentiation .

Central Nervous System (CNS)-Excluded Kinase Inhibitor Lead Optimization

With a predicted TPSA of approximately 101 Ų—substantially higher than the 67 Ų predicted for the 4-fluorophenyl analog —the target compound is rationally selected for lead series where minimized CNS penetration is desired [1]. The physicochemical differentiation (increased polarity and hydrogen-bonding capacity contributed by the sulfone group) enables programs targeting peripheral or oncology kinase indications to build in CNS-sparing properties from the outset of SAR exploration [1].

Methylsulfonyl Pharmacophore SAR for Kinase Selectivity Profiling

The methylsulfonyl moiety has been quantitatively associated with 2- to 5-fold binding affinity improvements in thiazole-containing heterocyclic series against carbonic anhydrase isoenzymes [1]. Procurement of the target compound enables direct experimental testing of whether the sulfone pharmacophore confers analogous affinity and selectivity advantages within the CMGC kinase family (CLK1, DYRK1A, DYRK2), using the 4-fluorophenyl analog (CAS 1105231-95-5) as a matched-pair comparator in head-to-head biochemical kinase profiling panels [2].

Indolin-1-yl Ethanone Scaffold as Patent-Distinct Alternative to Indolin-2-one CSCPK Inhibitors

The CSCPK inhibitor patent landscape is dominated by thiazole-substituted indolin-2-ones (lactam core), as exemplified by amcasertib (BBI-503) and related compounds in US20180022743A1 and EP3037419A1 [1]. The target compound's indolin-1-yl ethanone core (tertiary amide) is constitutionally distinct from the indolin-2-one scaffold, providing a scaffold-hopping starting point for medicinal chemistry programs that seek to navigate around existing composition-of-matter patent claims while retaining the validated thiazole kinase recognition element [2].

Quote Request

Request a Quote for 1-(Indolin-1-yl)-2-(2-((4-(methylsulfonyl)phenyl)amino)thiazol-4-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.